molecular formula C23H24O6 B14263529 2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, (R)-(9CI)

2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, (R)-(9CI)

Cat. No.: B14263529
M. Wt: 396.4 g/mol
InChI Key: BYMOXGJHVBMHMN-IBGZPJMESA-N
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Description

2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) is a complex organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers containing one oxygen atom. This particular compound is characterized by its unique structure, which includes two ester groups and a chiral center, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide. This method requires moderate heating and specific reaction conditions to achieve high yields . The process can be summarized as follows:

    Formation of Epoxide: The initial step involves the formation of an epoxide from the corresponding carbonyl compound.

    Ring Opening: The epoxide is then treated with trimethyloxosulfonium ylide, leading to the formation of the oxetane ring.

    Esterification: The final step involves the esterification of the oxetane with phenylmethyl groups to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as m-CPBA.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxetane derivatives with additional oxygen functionalities.

    Reduction: Formation of alcohols or amines from the ester groups.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) is unique due to its specific ester groups and chiral center, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

dibenzyl (3R)-3-(2-methylpropyl)-4-oxooxetane-2,2-dicarboxylate

InChI

InChI=1S/C23H24O6/c1-16(2)13-19-20(24)29-23(19,21(25)27-14-17-9-5-3-6-10-17)22(26)28-15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3/t19-/m0/s1

InChI Key

BYMOXGJHVBMHMN-IBGZPJMESA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)OC1(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC1C(=O)OC1(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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